4-Acetoxyphenylboronic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
4-Acetoxyphenylboronic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An in-depth examination of the chemical properties, synthesis, and applications of 4-Acetoxyphenylboronic acid, a versatile building block in modern organic synthesis and medicinal chemistry.
Introduction
4-Acetoxyphenylboronic acid, also known as 4-acetoxybenzeneboronic acid, is a derivative of phenylboronic acid that has garnered significant attention in the fields of organic synthesis and drug discovery. Its utility primarily stems from its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which facilitates the formation of carbon-carbon bonds. This reaction is a cornerstone in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1] The presence of the acetoxy group provides a handle for further functionalization and can influence the compound's solubility and electronic properties. This guide provides a detailed overview of the chemical properties, synthesis, and key applications of 4-Acetoxyphenylboronic acid for researchers and professionals in drug development.
Chemical and Physical Properties
4-Acetoxyphenylboronic acid is a white to off-white solid at room temperature. A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 177490-82-3 | --INVALID-LINK-- |
| Molecular Formula | C₈H₉BO₄ | --INVALID-LINK-- |
| Molecular Weight | 179.97 g/mol | --INVALID-LINK-- |
| Melting Point | 220-224 °C | --INVALID-LINK-- |
| Boiling Point (Predicted) | 339.9 ± 44.0 °C | --INVALID-LINK-- |
| Density (Predicted) | 1.25 ± 0.1 g/cm³ | --INVALID-LINK-- |
| pKa (Predicted) | 8.42 ± 0.17 | --INVALID-LINK-- |
| Appearance | White to off-white solid | --INVALID-LINK-- |
| Storage | Store at -20°C | --INVALID-LINK-- |
Synthesis
A common and practical method for the synthesis of 4-Acetoxyphenylboronic acid involves the acetylation of commercially available 4-Hydroxyphenylboronic acid.
Experimental Protocol: Acetylation of 4-Hydroxyphenylboronic Acid
Materials:
-
4-Hydroxyphenylboronic acid
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask, dissolve 4-Hydroxyphenylboronic acid (1.0 eq) in a minimal amount of pyridine and dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.2 eq) to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an ethyl acetate/hexane mixture or by column chromatography on silica gel to afford 4-Acetoxyphenylboronic acid.
Caption: Synthetic workflow for 4-Acetoxyphenylboronic acid.
Spectroscopic Data
¹H NMR (Proton NMR):
-
Aromatic Protons: The protons on the phenyl ring are expected to appear as two doublets in the range of 7.0-8.0 ppm. The protons ortho to the boronic acid group will be further downfield than the protons ortho to the acetoxy group.
-
Acetyl Protons: The methyl protons of the acetoxy group will appear as a singlet around 2.3 ppm.
-
Boronic Acid Proton: The acidic protons of the boronic acid group often appear as a broad singlet and its chemical shift can vary depending on the solvent and concentration.
¹³C NMR (Carbon-13 NMR):
-
Carbonyl Carbon: The carbonyl carbon of the acetoxy group is expected to be in the range of 168-172 ppm.
-
Aromatic Carbons: The aromatic carbons will appear in the region of 120-155 ppm. The carbon attached to the boron atom (ipso-carbon) may show a broad signal or may not be observed due to quadrupolar relaxation.
-
Methyl Carbon: The methyl carbon of the acetoxy group will be observed around 21 ppm.
Solubility
Specific quantitative solubility data for 4-Acetoxyphenylboronic acid in various organic solvents is not extensively documented in publicly available literature. However, based on the solubility of similar phenylboronic acid derivatives, a qualitative solubility profile can be inferred. It is expected to be soluble in polar organic solvents such as methanol, ethanol, acetone, and tetrahydrofuran (THF), and sparingly soluble in nonpolar solvents like hexane.
Applications in Organic Synthesis
The primary application of 4-Acetoxyphenylboronic acid is in the Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for the formation of biaryl structures, which are prevalent in many biologically active molecules.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Acetoxyphenylboronic acid with an Aryl Halide
Materials:
-
4-Acetoxyphenylboronic acid
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, or DMF/water mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 4-Acetoxyphenylboronic acid (1.2 eq), the aryl halide (1.0 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).
-
Add the degassed solvent to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or GC/MS).
-
After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
